N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-8-12(6-7-15(14)19)20-17(22)10-13-9-16(23-21-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTFPCIFHXEOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the acetamide group: This can be done through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the oxazole ring.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Halogenated Aromatic Rings
Key Observations :
- Halogen Effects: The 3-Cl,4-F substitution in the target compound may optimize steric and electronic interactions compared to mono-halogenated analogues (e.g., 4-Cl in ). Fluorine’s electronegativity enhances binding specificity, while chlorine increases lipophilicity .
- Heterocycle Comparison : 1,2-Oxazole (target) vs. 1,2,4-oxadiazole (): Oxadiazoles exhibit higher thermal and oxidative stability, but 1,2-oxazole’s smaller ring size may improve solubility .
Analogues with Acetamide Linkages and Heterocyclic Moieties
Key Observations :
- Synthetic Routes : The target compound’s synthesis (acyl chloride + aniline) is simpler compared to multi-step substitutions in benzothiazole derivatives () or sulfamoyl-containing analogues ().
- Bioactivity Cues : Acetamide-linked benzothiazoles () show antimicrobial activity, suggesting the target compound’s 1,2-oxazole may similarly interact with biological targets .
Crystallographic and Conformational Analysis
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (): The dihedral angle (60.5°) between aromatic rings reduces steric clash and facilitates crystal packing via N–H···O bonds.
- Comparison with Oxadiazole Derivatives : Oxadiazole-containing compounds () often exhibit planar conformations, enhancing stacking interactions, whereas the target’s 1,2-oxazole may introduce slight torsional strain .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 423.8 g/mol. The compound features a chloro-fluoro-substituted phenyl ring and an oxazole moiety, contributing to its diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.8 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, in vitro studies have demonstrated that derivatives of oxazole can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell survival signaling.
Neuroprotective Effects
The compound has shown promise in neuroprotective applications. Studies suggest that it may interact with the translocator protein (TSPO), which is implicated in neuroinflammation and neurodegenerative diseases. Compounds targeting TSPO have been associated with reduced neuroinflammatory responses and improved neuronal survival in animal models.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value comparable to established chemotherapeutic agents.
- Animal Models : In a mouse model of neuroinflammation, administration of the compound resulted in a significant reduction in markers of inflammation and neuronal damage as assessed by histological analysis and behavioral tests.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound may activate caspases and other apoptotic factors leading to programmed cell death in tumor cells.
- TSPO Modulation : By binding to TSPO, it can influence mitochondrial function and reduce oxidative stress in neural tissues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
